molecular formula C45H71N7O10 B1248901 Tasipeptin A

Tasipeptin A

Cat. No.: B1248901
M. Wt: 870.1 g/mol
InChI Key: RUCVBGWUPBXPNT-LHBJIRMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasipeptin A is a natural product found in Symploca with data available.

Scientific Research Applications

Cytotoxic Properties and Structural Analysis

Tasipeptin A, along with Tasipeptin B, has been identified as a cytotoxic depsipeptide isolated from the marine cyanobacterium Symploca sp. These compounds were found to be cytotoxic toward KB cells, demonstrating significant anti-cancer potential. The study conducted by Williams et al. (2003) detailed the structure of this compound through spectroscopic techniques and provided insights into its cytotoxic properties (Williams et al., 2003).

Oncolytic Drug Development

Tasidotin, an oncolytic drug in phase II clinical trials, is a peptide analog of the antimitotic depsipeptide dolastatin 15, related to this compound. This research by Bai et al. (2009) elaborates on the intracellular activation and deactivation of Tasidotin, correlating these processes with its cytotoxic effects. This study provides a foundational understanding of how this compound analogs can be used in cancer therapy (Bai et al., 2009).

Properties

Molecular Formula

C45H71N7O10

Molecular Weight

870.1 g/mol

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide

InChI

InChI=1S/C45H71N7O10/c1-12-16-34(53)48-36(26(6)7)41(57)50-38-28(10)62-45(61)37(27(8)9)49-40(56)32(23-29-17-14-13-15-18-29)51(11)44(60)33(22-25(4)5)52-35(54)20-19-30(43(52)59)46-39(55)31(21-24(2)3)47-42(38)58/h13-15,17-18,24-28,30-33,35-38,54H,12,16,19-23H2,1-11H3,(H,46,55)(H,47,58)(H,48,53)(H,49,56)(H,50,57)/t28-,30+,31+,32+,33+,35-,36+,37+,38+/m1/s1

InChI Key

RUCVBGWUPBXPNT-LHBJIRMKSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Synonyms

tasipeptin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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